2'-Chloro-4-fluorobiphenyl-3-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2’-Chloro-4-fluorobiphenyl-3-amine is an organic compound with the molecular formula C12H9ClFN It is a derivative of biphenyl, where the biphenyl core is substituted with chlorine and fluorine atoms at the 2’ and 4’ positions, respectively, and an amine group at the 3 position
Preparation Methods
Synthetic Routes and Reaction Conditions
One of the common methods to synthesize 2’-Chloro-4-fluorobiphenyl-3-amine involves the Suzuki-Miyaura coupling reaction. This reaction typically uses a palladium catalyst to couple an aryl halide with an aryl boronic acid. The reaction conditions are generally mild and tolerant of various functional groups .
Industrial Production Methods
Industrial production of 2’-Chloro-4-fluorobiphenyl-3-amine may involve large-scale Suzuki-Miyaura coupling reactions, utilizing automated reactors and optimized conditions to ensure high yield and purity. The use of efficient catalysts and reagents is crucial to minimize costs and environmental impact .
Chemical Reactions Analysis
Types of Reactions
2’-Chloro-4-fluorobiphenyl-3-amine can undergo several types of chemical reactions, including:
Substitution Reactions: The chlorine and fluorine atoms can be substituted with other functional groups under appropriate conditions.
Oxidation and Reduction Reactions: The amine group can be oxidized to form nitro compounds or reduced to form secondary amines.
Coupling Reactions: The biphenyl core can participate in further coupling reactions to form more complex structures.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols, and conditions may involve the use of bases or acids.
Oxidation Reactions: Reagents such as potassium permanganate or chromium trioxide can be used.
Reduction Reactions: Reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted biphenyl derivatives, while oxidation and reduction reactions can produce nitro or secondary amine derivatives .
Scientific Research Applications
2’-Chloro-4-fluorobiphenyl-3-amine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: It can be used in the study of enzyme interactions and as a probe in biochemical assays.
Mechanism of Action
The mechanism of action of 2’-Chloro-4-fluorobiphenyl-3-amine depends on its specific application. In biochemical assays, it may interact with enzymes or receptors, altering their activity. The molecular targets and pathways involved can vary, but typically involve binding to active sites or allosteric sites on proteins, leading to changes in their conformation and function .
Comparison with Similar Compounds
Similar Compounds
- 2-Chloro-1-(4-fluorophenyl)-1-propanone
- 2-(4-Chloro-2-fluorophenyl)ethanamine
- 2-(2-Chloro-4-fluorophenyl)ethanethioamide
Uniqueness
2’-Chloro-4-fluorobiphenyl-3-amine is unique due to its specific substitution pattern on the biphenyl core, which imparts distinct chemical properties and reactivity. This makes it particularly useful in applications where precise molecular interactions are required, such as in the design of pharmaceuticals and advanced materials.
Properties
IUPAC Name |
5-(2-chlorophenyl)-2-fluoroaniline |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9ClFN/c13-10-4-2-1-3-9(10)8-5-6-11(14)12(15)7-8/h1-7H,15H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GTABRSZHZJKWRF-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2=CC(=C(C=C2)F)N)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9ClFN |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.66 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.